4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the 4-position and a 1,3,4-oxadiazol-2-yl ring at the N-position, which is further substituted with a 4-methoxyphenyl moiety.
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-27(18-6-4-3-5-7-18)33(29,30)20-14-10-16(11-15-20)21(28)24-23-26-25-22(32-23)17-8-12-19(31-2)13-9-17/h8-15,18H,3-7H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZRRYYCABPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds in the 1,3,4-oxadiazoles class have been reported to potentially inhibit the enzymethioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells and is often targeted by antifungal and anticancer drugs.
Biochemical Pathways
The compound likely affects the thioredoxin system , a major component of the cellular antioxidant defense mechanism. By inhibiting thioredoxin reductase, the compound could disrupt the reduction of oxidized thioredoxin, leading to an accumulation of reactive oxygen species and oxidative stress, which can result in cell death.
Result of Action
The inhibition of thioredoxin reductase and the subsequent disruption of the redox balance within cells can lead to cell death. This makes the compound potentially useful in the treatment of diseases caused by cells that are sensitive to redox imbalances, such as fungal infections or cancer.
Activité Biologique
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.51 g/mol. It features a cyclohexyl group, a methoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways remain under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. For instance:
- In vitro studies demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
- Mechanistic studies suggested that the compound may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In vitro testing on various cancer cell lines revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Case Studies : A study involving human cancer cell lines showed that treatment with this compound resulted in a reduction in cell viability by over 50% at concentrations above 10 µM. This suggests a promising lead for further development as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Structure | MIC: 3.12 - 12.5 μg/mL | >50% viability reduction at >10 µM |
| 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-fluorophenyl)benzamide | Structure | Moderate activity against E. coli | Lower efficacy compared to lead compound |
Comparaison Avec Des Composés Similaires
Structural Modifications in Sulfamoyl and Oxadiazole Substituents
Key analogs differ in substituents on the sulfamoyl group and the 1,3,4-oxadiazole ring, impacting pharmacokinetics and bioactivity:
Key Observations :
- Oxadiazole Substituents : The 4-methoxyphenyl group (target compound, LMM5) may improve π-π stacking in enzyme active sites compared to furan (LMM11) or thiophene (Compound 25) .
- Bioactivity : LMM5 and LMM11 demonstrate antifungal efficacy, suggesting the target compound may share similar mechanisms but with potency influenced by substituent choice .
Méthodes De Préparation
Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride
The sulfamoyl group is introduced via 4-(chlorosulfonyl)benzoyl chloride , synthesized by chlorosulfonation of benzoic acid derivatives.
Procedure :
- Benzoic acid is treated with chlorosulfonic acid at 0–5°C for 4 hours to yield 4-(chlorosulfonyl)benzoic acid.
- Thionyl chloride (SOCl₂) is added to convert the carboxylic acid to the acyl chloride, yielding 4-(chlorosulfonyl)benzoyl chloride.
Reaction Conditions :
Formation of 4-[Cyclohexyl(methyl)sulfamoyl]benzoyl Chloride
The sulfonyl chloride intermediate reacts with cyclohexyl(methyl)amine to form the sulfamoyl group.
Procedure :
- Cyclohexyl(methyl)amine (1.1 equiv) is added dropwise to a stirred solution of 4-(chlorosulfonyl)benzoyl chloride in DCM at 0°C.
- Triethylamine (TEA, 2.0 equiv) is used to scavenge HCl.
- The mixture is stirred at room temperature for 12 hours.
Key Parameters :
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
The oxadiazole ring is synthesized via cyclization of 4-methoxyphenylacetic acid hydrazide .
Procedure :
- Hydrazide formation : 4-Methoxyphenylacetic acid is treated with hydrazine hydrate in ethanol under reflux for 6 hours.
- Cyclization : The hydrazide reacts with cyanogen bromide (BrCN) in methanol at 50°C for 4 hours to form the oxadiazole ring.
Reaction Conditions :
Final Amide Coupling
The sulfamoyl benzoyl chloride is coupled with the oxadiazole amine to form the target compound.
Procedure :
- 4-[Cyclohexyl(methyl)sulfamoyl]benzoyl chloride (1.0 equiv) and 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (1.1 equiv) are combined in N,N-dimethylformamide (DMF).
- Lithium hydride (LiH, 0.1 equiv) is added as a base, and the reaction is stirred at 25°C for 4 hours.
- The product is purified via recrystallization from ethyl acetate/petroleum ether.
Optimization Insights :
- Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves yield to 85% compared to LiH (70%).
- Solvent : DMF enhances solubility of intermediates.
Optimization Strategies
Catalytic Systems
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Lithium hydride | DMF | 25°C | 70 |
| EDCI | DCM | 0°C → RT | 85 |
| DCC | THF | 40°C | 78 |
Findings : EDCI in DCM at 0°C provides the highest yield due to efficient activation of the acyl chloride.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DCM | 8.9 | 80 |
| THF | 7.5 | 75 |
Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction kinetics.
Industrial Production Considerations
Scale-Up Challenges
Cost-Efficiency Analysis
| Component | Cost per kg (USD) |
|---|---|
| Cyclohexyl(methyl)amine | 450 |
| EDCI | 620 |
| DMF | 50 |
Using EDCI increases raw material costs by 25% but improves yield by 15%, justifying its use in commercial synthesis.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Convergent (EDCI) | 4 | 65 | 98 |
| Linear (LiH) | 5 | 50 | 95 |
The convergent approach reduces side reactions and simplifies purification, making it superior for large-scale production.
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
- Methodology : The synthesis involves three critical steps (Figure 1):
Formation of the 1,3,4-oxadiazole ring : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride using a base (e.g., triethylamine) to activate the nucleophilic amine .
Sulfamoyl group introduction : Coupling cyclohexylmethylsulfonamide to the benzamide core using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent .
- Key Characterization : Confirm structural integrity via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS for purity (>95%) .
Q. How does the structural complexity of this compound influence its reactivity?
- Functional Group Interactions :
- The sulfamoyl group (R₂NSO₂-) enhances electrophilicity, enabling nucleophilic substitutions.
- The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability .
- 4-Methoxyphenyl substituent modulates electronic effects, affecting reaction kinetics in further derivatization (e.g., oxidation to hydroxyl derivatives) .
- Experimental Consideration : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during substitutions .
Advanced Research Questions
Q. How can conflicting data on the biological activity of oxadiazole derivatives be resolved in structure-activity relationship (SAR) studies?
- Case Analysis : For example, if one study reports antimicrobial activity () while another shows no effect ( ):
Standardize Assays : Use consistent in vitro models (e.g., MIC against S. aureus ATCC 25923) and controls (e.g., ciprofloxacin).
Evaluate Substituent Effects : Compare analogs (e.g., replacing cyclohexyl with benzyl in the sulfamoyl group) to isolate activity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
